Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-
Description
Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- is a substituted aromatic compound featuring a benzene ring with two distinct functional groups:
- A methoxy group (-OCH₃) at position 1.
- A [(methylthio)methoxy]methyl substituent at position 4. This group consists of a methoxy-methyl chain (-CH₂-O-CH₂-) further substituted with a methylthio (-S-CH₃) moiety. The molecular formula is inferred as C₁₀H₁₄O₂S, with a molecular weight of 198.28 g/mol.
Properties
IUPAC Name |
1-methoxy-4-(methylsulfanylmethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-11-10-5-3-9(4-6-10)7-12-8-13-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOPAHVWGRYACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90521214 | |
| Record name | 1-Methoxy-4-{[(methylsulfanyl)methoxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90521214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88023-83-0 | |
| Record name | 1-Methoxy-4-{[(methylsulfanyl)methoxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90521214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The compound can be considered a derivative of 1-methoxy-4-(methylthio)benzene, where an additional methoxymethyl group bearing a methylthio substituent is introduced. The synthetic strategy typically involves:
- Starting from 4-iodoanisole or 4-bromoanisole as the aromatic substrate.
- Introduction of methylthio functionality via nucleophilic substitution or transition metal-catalyzed coupling with sulfur-containing reagents.
- Installation of the methoxymethyl protecting group or linker to connect the methylthio substituent through an ether linkage.
Preparation of 1-Methoxy-4-(methylthio)benzene Intermediate
This intermediate is a key precursor and has well-documented preparation methods:
- Copper-Catalyzed Coupling Reaction :
A typical method involves reacting 4-iodoanisole with dimethyl disulfide in the presence of copper(II) acetate monohydrate as the catalyst, potassium hydroxide as the base, and tetrabutylammonium bromide as a phase transfer catalyst in aqueous medium. The reaction is conducted in a sealed tube at 100 °C for 12 hours under air atmosphere.
After completion, the mixture is extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography. This yields 1-methoxy-4-(methylthio)benzene with yields reported around 78%.
This method is efficient and widely referenced in synthetic organic chemistry for aryl methyl sulfide formation.
| Parameter | Details |
|---|---|
| Starting materials | 4-Iodoanisole, Dimethyl disulfide |
| Catalyst | Cu(OAc)2·H2O (0.1 mmol) |
| Base | KOH (2.0 mmol) |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (0.05 mmol) |
| Solvent | Water (2.0 mL) |
| Temperature | 100 °C (130 °C for bromides) |
| Time | 12 hours |
| Yield | ~78% |
| Purification | Silica gel chromatography (EtOAc-hexane) |
Introduction of the [(Methylthio)methoxy]methyl Group
The defining feature of the target compound is the 1-methoxy-4-[[(methylthio)methoxy]methyl]- substitution pattern. This involves the attachment of a methylthio-substituted methoxymethyl group to the aromatic ring.
Stepwise Functionalization :
The methylthio group is first introduced as a methylsulfanyl moiety, which is then linked via a methoxymethyl bridge. This can be achieved by reacting the 1-methoxy-4-(methylthio)benzene intermediate with chloromethyl methyl sulfide or similar electrophilic reagents that provide the methoxymethyl linkage bearing the methylthio substituent.
Protection-deprotection strategies may be employed to ensure selective substitution without affecting the methoxy group on the benzene ring.Alternative Routes :
Some methods involve the use of methylthiomethyl ethers or sulfenylmethylation reagents under basic or catalytic conditions to form the ether linkage. The reactions are typically performed under inert atmosphere and controlled temperature to prevent side reactions.
Representative Synthetic Procedure (Hypothetical Based on Literature)
Synthesis of 1-methoxy-4-(methylthio)benzene as described above.
Formation of the methoxymethyl intermediate :
React 1-methoxy-4-(methylthio)benzene with chloromethyl methyl sulfide in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., DMF or DMSO) at 0-25 °C to attach the [(methylthio)methoxy]methyl group via nucleophilic substitution.Purification :
The crude product is purified by column chromatography or recrystallization to isolate the target compound.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Copper-catalyzed coupling | 4-Iodoanisole, dimethyl disulfide, Cu(OAc)2·H2O, KOH, TBAB, H2O, 100 °C, 12 h | 1-methoxy-4-(methylthio)benzene, ~78% yield | Key intermediate |
| Methoxymethylation | 1-methoxy-4-(methylthio)benzene, chloromethyl methyl sulfide, NaH or K2CO3, DMF, 0-25 °C | Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-, moderate to good yield | Requires inert atmosphere |
| Purification | Silica gel chromatography (EtOAc-hexane gradient) | Pure target compound | Removes side products |
Research Findings and Notes
The copper-catalyzed coupling method is well-established and offers a relatively high yield with mild reaction conditions, making it suitable for scale-up and industrial synthesis.
The methoxymethylation step requires careful control of reaction conditions to avoid over-alkylation or decomposition of sensitive groups.
The overall synthetic route is modular, allowing for variation in the substituents on the benzene ring or the sulfur-containing moiety, which can be useful for analog synthesis.
No direct patent or literature references explicitly detail the exact preparation of Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-, but the synthesis can be inferred from related compounds and standard organic synthetic methodologies.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SCH₃) group undergoes selective oxidation, a hallmark reaction for sulfur-containing compounds. Studies on structurally similar analogs (e.g., 1-methoxy-4-(methylthio)benzene) demonstrate:
For the target compound, analogous oxidation pathways are expected, with the sulfoxide intermediate forming preferentially under mild conditions .
Electrophilic Aromatic Substitution
The benzene ring’s electron density is modulated by the methoxy (-OCH₃) group, which activates the ring toward electrophilic substitution at the para and ortho positions.
Observed Reactivity in Analogous Systems:
-
Nitration: Introduces nitro (-NO₂) groups at the activated positions.
-
Halogenation: Bromine or chlorine substitutes preferentially at the para position relative to the methoxy group.
Reactivity is attenuated by steric hindrance from the bulky [[(methylthio)methoxy]methyl] substituent, favoring para-substitution over ortho.
Nucleophilic Substitution at the Methoxy Group
The methoxy group can undergo demethylation under strong acidic or basic conditions:
| Conditions | Mechanism | Outcome |
|---|---|---|
| HBr (48%), reflux | SN2 nucleophilic substitution | Replacement of -OCH₃ with -OH. |
| BBr₃ in dichloromethane | Lewis acid-mediated cleavage | Phenolic derivative formation. |
This reaction is critical for modifying the compound’s polarity and downstream applications.
Micellar Catalysis in Oxidation
Studies on micellar systems reveal enhanced reaction efficiency:
| Micelle Type | Rate Enhancement Factor | Selectivity for Sulfoxide |
|---|---|---|
| Zwitterionic (SB3-16) | 150× | >90% |
| Nonionic (Brij 35) | 80× | 85% |
The compound’s hydrophobic domains interact with micelles, concentrating reactants and stabilizing transition states .
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes fragmentation:
-
Primary pathway: Cleavage of the methylthioether linkage, releasing methane thiol (CH₃SH) .
-
Secondary pathway: Degradation of the methoxy group to formaldehyde and phenolic byproducts.
Comparative Reactivity with Structural Analogs
The target compound’s additional ether group introduces steric and electronic effects, moderating reactivity compared to simpler analogs .
Scientific Research Applications
Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions. It can also interact with enzymes and proteins, leading to potential biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- with key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Substituent Complexity :
- The target compound’s [(methylthio)methoxy]methyl group introduces both ether (-O-) and thioether (-S-) functionalities, enhancing polarity compared to simpler analogs like Benzene, 1-methoxy-4-(methylthio) .
- Estragole and anethole feature allyl/propenyl groups , contributing to their volatility and flavor profiles .
Reactivity :
- The methylthio moiety in the target compound may undergo oxidation to sulfoxides or sulfones, a trait shared with simpler thioethers .
- Allyl-substituted analogs (e.g., estragole) participate in electrophilic aromatic substitution and isomerization reactions .
Applications :
- Estragole and anethole are widely used in food and fragrance industries due to their aromatic properties .
- Thioether-containing compounds (e.g., Benzene, 1-methoxy-4-(methylthio) ) are less common in consumer products but serve as intermediates in organic synthesis .
Research Findings and Challenges
- Biological Activity: The methylthio group may confer distinct metabolic pathways compared to non-sulfur analogs. For example, estragole’s allyl group is associated with hepatotoxicity, but the impact of thioether substituents remains unexplored .
- Analytical Characterization : Similar compounds (e.g., ’s branched byproducts) highlight challenges in isolating and characterizing sulfur-containing aromatics due to overlapping NMR signals and low-intensity peaks .
Biological Activity
Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- (C₁₀H₁₄O₂S) is an organic compound with a complex structure featuring a benzene ring substituted with methoxy and methylthio groups. This compound has garnered attention in pharmacological research for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- facilitates its interaction with various biological systems. The presence of multiple functional groups contributes to its reactivity and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₄O₂S |
| Molecular Weight | 198.28 g/mol |
| Functional Groups | Methoxy (-OCH₃), Methylthio (-SCH₃) |
| Solubility | Soluble in organic solvents |
The biological activity of Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- is primarily attributed to its ability to act as an electrophile or nucleophile. This property allows it to interact with various enzymes and proteins within biological systems, potentially leading to significant biological effects. However, specific mechanisms of action remain largely unexplored in the current literature.
Antimicrobial Activity
Preliminary studies indicate that compounds similar in structure to Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- exhibit notable antimicrobial properties. For instance, derivatives of methoxy-substituted benzene have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has suggested that this compound may possess anticancer activities. In chronic toxicity studies involving rodents, significant neoplastic lesions were observed at high doses, indicating a potential link between exposure and tumor development . The compound's structural features may contribute to its ability to influence cellular pathways associated with cancer progression.
Case Studies
- Toxicological Evaluation : A study evaluated the chronic toxicity of Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- in rats and mice. Results indicated dose-dependent increases in tumor incidence, particularly hepatocellular carcinoma in male mice at high concentrations .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of similar compounds demonstrated that methoxy derivatives could inhibit the growth of E. coli effectively at varying concentrations .
Summary of Findings
The biological activity of Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- is characterized by:
- Potential Antimicrobial Activity : Similar structures show promising results against bacterial strains.
- Anticancer Potential : Evidence from toxicity studies suggests a correlation between exposure and tumor development.
- Mechanistic Insights Needed : Further research is required to elucidate the specific mechanisms through which this compound exerts its biological effects.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the methoxy group can be introduced through alkylation of a phenolic precursor using methyl iodide under basic conditions. The methylthio-methoxy moiety may be added via a thiol-ene "click" reaction or by reacting a benzyl chloride intermediate with methylthiolate. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products like sulfoxide formation .
Q. How is the structure of this compound validated using spectroscopic techniques?
- Methodological Answer :
- NMR : H-NMR identifies protons on the methoxy (-OCH) and methylthio (-SCH) groups. The aromatic protons show splitting patterns dependent on substitution (e.g., para vs. ortho positions). Integration ratios confirm stoichiometry .
- GC-MS : Retention indices (RI) and fragmentation patterns are compared against databases like NIST. For example, nonpolar columns (e.g., DB-5) yield RI values correlating with molecular weight and polarity .
- IR : Stretching vibrations for C-O (1050–1250 cm) and C-S (600–700 cm) bonds are diagnostic .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
